Adenosine, N-methyl-2'-O-methyl-
Description
Overview of Post-Transcriptional RNA Modifications in Eukaryotic Systems
Historical Discovery and Expanding Landscape of RNA Modifications
The journey into the world of RNA modifications began in 1957 with the discovery of pseudouridine, the first identified modified nucleoside. nih.gov This finding opened the door to a new realm of biological regulation. Initially, research focused on abundant and stable RNA species like transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs). nih.gov However, with the advent of advanced technologies, the landscape of known RNA modifications has expanded dramatically. nih.govresearchgate.net The discovery of enzymes that can add or remove these modifications, termed "writers" and "erasers" respectively, highlighted the dynamic and reversible nature of this regulatory layer. nih.gov This has led to a renaissance in the field, with scientists continuously uncovering new modifications and their functional implications. nih.govhoustonmethodist.org
Diverse Classes and Functional Significance of Modified Nucleosides
RNA modifications are diverse, ranging from simple methylation to more complex chemical additions. nih.govpromegaconnections.com These modifications play critical roles in virtually every aspect of RNA metabolism, including splicing, nuclear export, stability, and translation. nih.govnih.gov For instance, N6-methyladenosine (m6A), the most abundant internal modification in messenger RNA (mRNA), is known to influence mRNA stability and translation. nih.govduke.edu Other modifications, like those found in tRNAs, can modulate the rate of protein synthesis by affecting codon-anticodon interactions. nih.gov This intricate "RNA code" adds a profound layer of complexity to the regulation of gene expression in eukaryotes. plu.edu
Defining N6,2′-O-Dimethyladenosine (m6Am) as a Dual-Modified Adenosine (B11128) Nucleoside
Precise Chemical Structure and Nomenclature
N6,2′-O-Dimethyladenosine, abbreviated as m6Am, is an adenosine nucleoside that has undergone methylation at two distinct positions. mtoz-biolabs.com Specifically, a methyl group is attached to the nitrogen atom at the 6th position of the adenine (B156593) base (N6) and another methyl group is added to the 2′-hydroxyl group of the ribose sugar (2′-O). mtoz-biolabs.com Its chemical formula is C12H17N5O4. nih.govnih.gov The systematic IUPAC name for this compound is (2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol. nih.gov
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C12H17N5O4 | nih.govnih.gov |
| IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | nih.gov |
| Molecular Weight | 295.29 g/mol | nih.gov |
| Synonyms | N6,O2'-Dimethyladenosine, n6-methyl-2'-o-methyladenosine, 2'-O-METHYL-6-METHYLADENOSINE | nih.gov |
Distinguishing m6Am from N6-Methyladenosine (m6A) and 2′-O-Methyladenosine (Nm)
It is crucial to differentiate m6Am from two other related adenosine modifications: N6-methyladenosine (m6A) and 2′-O-methyladenosine (Am or Nm).
N6-methyladenosine (m6A): This is the most prevalent internal modification in mRNA, characterized by a single methyl group on the N6 position of adenosine. nih.govnih.gov Unlike m6Am, the 2′-hydroxyl group of the ribose remains unmodified. nih.gov
2′-O-methyladenosine (Am or Nm): In this modification, a methyl group is present only on the 2′-hydroxyl of the ribose sugar, while the adenine base is not methylated at the N6 position. nih.gov
The presence of two methyl groups gives m6Am distinct chemical properties and functional roles compared to its singly methylated counterparts. mtoz-biolabs.com The generation of m6Am is a two-step process, starting with the 2'-O-methylation of adenosine to form Am, which is then further methylated at the N6 position by the enzyme PCIF1. nih.gov
| Modification | Methylation Sites | Typical Location in mRNA | Key Function | Source |
|---|---|---|---|---|
| m6Am | N6 of adenine and 2'-OH of ribose | 5' cap-adjacent | Regulates mRNA stability and translation | mtoz-biolabs.comnih.gov |
| m6A | N6 of adenine | Internal, enriched near stop codons and in 3' UTRs | Influences mRNA splicing, stability, and translation | nih.govnih.gov |
| Am (Nm) | 2'-OH of ribose | 5' cap-adjacent and internal | Contributes to mRNA stability | nih.govnih.gov |
Biological Prevalence and Evolutionary Conservation of m6Am
m6Am is a widespread modification found at the 5' cap of eukaryotic messenger RNAs (mRNAs) and small nuclear RNAs (snRNAs). nih.gov It is particularly prevalent at the first transcribed nucleotide adjacent to the 7-methylguanosine (B147621) (m7G) cap. nih.gov Studies have shown that m6Am is present in a significant fraction of cellular mRNAs, with estimates suggesting it can be found in approximately 30% of transcripts. nih.govoup.com The levels of m6Am can vary significantly across different tissues. nih.gov
The machinery for m6Am modification is evolutionarily conserved, indicating its fundamental biological importance. oup.combiorxiv.org The methyltransferase responsible for adding the N6-methyl group to Am, known as PCIF1 (Phosphorylated CTD Interacting Factor 1), is conserved in vertebrates like mice and zebrafish, but absent in yeast and nematodes. biorxiv.org The eraser for this mark, the fat mass and obesity-associated protein (FTO), is also conserved. nih.gov The evolutionary persistence of the enzymes that write and erase m6Am underscores its crucial role in gene regulation across a range of species. nih.gov
Widespread Occurrence Across Ribonucleic Acid Classes
The m6Am modification is not limited to a single type of RNA, highlighting its broad impact on gene expression.
Messenger RNA (mRNA): m6Am is a prevalent modification found at the transcriptional start site of a significant portion of eukaryotic mRNAs. nih.gov It is estimated that 10-50% of mammalian mRNAs contain this cap-specific modification. mdpi.com The presence of m6Am at the 5' cap can influence mRNA stability and translation efficiency. nih.govh1.co
Small Nuclear RNA (snRNA): m6Am is present in a subset of snRNAs, which are core components of the spliceosome responsible for pre-mRNA splicing. nih.govbiorxiv.org Specifically, m6Am has been identified at the 5' cap of snRNAs and internally within U2 snRNA. nih.govbiorxiv.orgnih.gov The methylation status of snRNAs can influence splicing patterns. biorxiv.org
Ribosomal RNA (rRNA): While N6-methyladenosine (m6A) is found in rRNA, the specific presence of m6Am in rRNA is less characterized compared to mRNA and snRNA. nih.gov
Viral RNA: A variety of viruses, including both DNA and RNA viruses, have been shown to contain m6A modifications in their RNA. frontiersin.orgyoutube.com More specifically, cap m6Am has been identified in negative-sense RNA viruses like vesicular stomatitis virus (VSV), rabies virus (RABV), and measles virus. nih.gov This modification can play a role in the viral life cycle and the host's immune response. frontiersin.org
Patterns of Conservation in Different Organisms
The evolutionary conservation of m6Am suggests its fundamental biological importance.
Vertebrates: The m6Am modification is evolutionarily conserved and has been detected in mRNAs from various organisms, including zebrafish, mice, and humans. cd-genomics.comnih.gov This conservation points to a sustained functional role throughout vertebrate evolution. The enzyme responsible for cap-adjacent m6Am, PCIF1, is also evolutionarily conserved. oup.com
Yeast: In contrast to mammals, m6A modifications in yeast (Saccharomyces cerevisiae) appear to be less conserved. oup.com
General Conservation: The machinery for m6A modification is considered to be evolutionarily conserved, likely present in the last eukaryotic common ancestor (LECA). nih.gov While most m6A modifications in protein-coding regions may be nonfunctional and not conserved, a subset of these modifications is under purifying selection, indicating their functional importance. oup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYSXUXXBDSYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57821-29-1 | |
| Record name | Sulodexide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular Enzymology and Biosynthetic Pathways of N6,2′ O Dimethyladenosine
Identification and Characterization of m6Am Methyltransferases (Writers)
The biosynthesis of m6Am involves a two-step methylation process catalyzed by distinct enzymes.
Enzymatic Basis for N6-Methylation (e.g., PCIF1 in mRNA cap structure formation)
The enzyme responsible for the N6-methylation of the cap-adjacent adenosine (B11128) is Phosphorylated CTD Interacting Factor 1 (PCIF1), also known as CAPAM. nih.govnih.govmdpi.combiorxiv.orgbiorxiv.orggenophore.comnih.gov PCIF1 is a cap-specific adenosine methyltransferase that specifically recognizes and methylates the 2′-O-methylated adenosine (Am) at the second transcribed position of capped mRNAs to form m6Am. genophore.comnih.gov This enzyme is highly specific for the 5' cap structure and requires the presence of the 7-methylguanosine (B147621) (m7G) cap for its activity. nih.gov In vitro and in vivo studies have demonstrated that PCIF1 is the sole enzyme responsible for m6Am formation in human cells. nih.govbiorxiv.org Its activity is crucial for regulating the stability and translation of a subset of mRNAs. mdpi.com
Enzymatic Basis for 2′-O-Methylation of Adenosine (e.g., Fibrillarin guided by snoRNAs)
The 2′-O-methylation of the adenosine residue, which precedes N6-methylation, is catalyzed by the 2'-O-methyltransferase Fibrillarin (FBL). frontiersin.orgebi.ac.uk Fibrillarin is a highly conserved protein that primarily functions in the nucleolus. frontiersin.orgnih.gov It catalyzes the 2'-hydroxyl methylation of various RNAs, including ribosomal RNA (rRNA) and, as more recently discovered, mRNA. frontiersin.orgebi.ac.ukresearchgate.net In many cases, the specificity of Fibrillarin is guided by small nucleolar RNAs (snoRNAs), particularly those of the C/D box family, which base-pair with the target RNA to direct methylation to a specific site. frontiersin.orgnih.gov While the role of snoRNAs in guiding Fibrillarin to mRNA for 2'-O-methylation is an active area of research, the fundamental enzymatic activity resides within Fibrillarin itself. frontiersin.orgresearchgate.net
Synergistic or Sequential Methylation Events Leading to m6Am
The formation of m6Am is a sequential process. The initial step is the 2′-O-methylation of the cap-adjacent adenosine to form Am, catalyzed by Fibrillarin. frontiersin.orgnih.gov This is then followed by the N6-methylation of the newly formed Am by PCIF1 to yield m6Am. nih.govnih.govnih.gov This order of events is supported by the substrate specificity of PCIF1, which preferentially acts on Am-capped mRNAs. nih.gov The N6 methylation appears to follow the 2'-O-methylation, and this subsequent step is mediated by a methyltransferase distinct from the one responsible for internal m6A modifications. nih.gov
Substrate Specificity of Methyltransferases
The methyltransferases involved in m6Am formation exhibit distinct substrate specificities.
PCIF1 demonstrates a high degree of specificity for its substrate. Key aspects of its specificity include:
Requirement of a 5' Cap: PCIF1 activity is dependent on the presence of the m7G cap structure at the 5' end of the mRNA. nih.gov
Preference for 2'-O-methylated Adenosine (Am): The enzyme specifically methylates adenosine that has already been modified at the 2'-hydroxyl position. nih.gov
Positional Specificity: PCIF1 acts on the adenosine at the second transcribed nucleotide position, immediately following the cap. genophore.com
Lack of Sequence Specificity: The enzyme does not appear to have a strong sequence preference beyond the cap-proximal Am. nih.gov
Fibrillarin's specificity for 2'-O-methylation is often guided by snoRNAs, which provide the sequence recognition element. frontiersin.orgnih.gov However, Fibrillarin can also methylate mRNA internally, and the full extent of its substrate scope and the factors governing its specificity are still under investigation. researchgate.net
Interactive Data Table: Enzymes in m6Am Biosynthesis
| Enzyme | Function | Substrate | Key Features |
|---|---|---|---|
| PCIF1 (CAPAM) | N6-methylation | Cap-adjacent 2'-O-methyladenosine (Am) | Requires m7G cap; Highly specific for the second transcribed nucleotide. nih.govnih.govgenophore.comnih.gov |
| Fibrillarin (FBL) | 2'-O-methylation | Adenosine | Often guided by C/D box snoRNAs for site-specificity. frontiersin.orgnih.gov |
Demethylation Mechanisms and Enzymes (Erasers) Affecting m6Am Homeostasis
The levels of m6Am are dynamically regulated not only by its synthesis but also by its removal through demethylation.
Role of Fat Mass and Obesity-Associated Gene (FTO) in m6Am Demethylation
The primary enzyme responsible for the demethylation of m6Am is the fat mass and obesity-associated protein (FTO). bohrium.comnih.govnih.govescholarship.orgmtoz-biolabs.comnih.gov FTO is an RNA demethylase that can remove the methyl group from the N6 position of adenosine. bohrium.comnih.gov
Key findings regarding FTO's role in m6Am demethylation include:
Dual Substrate Specificity: FTO can demethylate both internal m6A and cap-adjacent m6Am in mRNA. bohrium.comnih.gov
Higher Catalytic Efficiency for m6Am: In vitro studies have shown that FTO has a significantly higher catalytic efficiency for demethylating m6Am compared to internal m6A. nih.govbiorxiv.org
Cellular Localization Matters: The demethylation activity of FTO is influenced by its cellular localization, which can vary between cell types. bohrium.comnih.gov In cells where FTO is predominantly nuclear, it has greater access to nuclear RNAs like snRNAs, while in cells with both nuclear and cytoplasmic FTO, it can act on a broader range of RNAs, including mRNA. bohrium.comnih.gov
Biological Significance: The demethylation of m6Am by FTO has been implicated in various biological processes, including the regulation of mRNA stability, translation, and cellular metabolism. mdpi.comnih.gov Dysregulation of FTO activity and the resulting changes in m6Am levels have been linked to obesity and other metabolic diseases. nih.gov
Interactive Data Table: m6Am Demethylase
| Enzyme | Function | Substrate | Key Findings |
|---|---|---|---|
| FTO | N6-demethylation | N6,2'-O-dimethyladenosine (m6Am) and N6-methyladenosine (m6A) | Higher catalytic efficiency for m6Am; Activity is influenced by cellular localization. bohrium.comnih.govbiorxiv.org |
Dynamic Regulation of m6Am Levels within Cellular Systems
The concentration of N6,2'-O-dimethyladenosine (m6Am) within a cell is a tightly controlled process, managed by the opposing activities of "writer" and "eraser" enzymes. This dynamic regulation allows the cell to fine-tune gene expression in response to various signals and environmental changes. oup.comnih.gov The principal writer enzyme responsible for installing the m6Am mark is Phosphorylated CTD Interacting Factor 1 (PCIF1), while the primary eraser is the Fat mass and obesity-associated protein (FTO). nih.govnih.gov
PCIF1, also known as cap-specific adenosine methyltransferase (CAPAM), is the methyltransferase that specifically catalyzes the N6-methylation of a 2'-O-methylated adenosine (Am) located at the 5' cap of mRNAs. nih.govbiorxiv.orgnih.gov This action converts Am to m6Am. oup.com Studies have shown that PCIF1 is the sole methyltransferase required for this modification in human cells, and its loss leads to a complete absence of m6Am without affecting the levels of internal N6-methyladenosine (m6A). nih.govbiorxiv.orgresearchgate.net PCIF1's activity is coupled with transcription, suggesting that m6Am is added to the nascent mRNA chain. nih.gov
Conversely, the m6Am mark can be removed by the demethylase FTO. nih.govnih.gov FTO is a member of the AlkB family of Fe(II)/2-oxoglutarate-dependent oxygenases and was the first RNA demethylase to be discovered. nih.govnih.gov It can demethylate both m6A and m6Am on mRNA and snRNAs. nih.govnih.gov The cellular location of FTO can vary between cell types, which may affect its access to different RNA substrates. nih.govbiorxiv.org For instance, in the cytoplasm, FTO can demethylate both m6A and m6Am, while in the nucleus, it appears to preferentially target m6A. nih.govbiorxiv.org
This enzymatic push-and-pull allows for the dynamic regulation of m6Am levels in response to physiological conditions. A notable example is its role in obesity and metabolic regulation. Studies in mice have demonstrated that FTO levels are elevated in the livers of obese mice (both those on a high-fat diet and genetically obese ob/ob mice). nih.govnih.gov This increase in FTO corresponds with a loss of m6Am marking on certain mRNAs, particularly those for genes involved in metabolic processes, such as fatty-acid-binding proteins. nih.govnih.gov This dynamic change in m6Am levels is associated with altered mRNA stability and translation efficiency, highlighting a significant role for m6Am in the regulation of metabolic pathways. nih.govnih.gov
| Enzyme | Family | Function | Substrate | Effect on m6Am Level | References |
|---|---|---|---|---|---|
| PCIF1 (CAPAM) | Methyltransferase | Adds methyl group to N6 position of cap-adjacent Am ("Writer") | 2'-O-methyladenosine (Am) at the 5' cap of mRNA | Increase | nih.govbiorxiv.orgnih.gov |
| FTO | AlkB family oxygenase | Removes methyl group from N6 position of m6Am ("Eraser") | N6,2'-O-dimethyladenosine (m6Am) in mRNA and snRNA | Decrease | nih.govnih.govnih.gov |
Guiding Principles for Site-Specific Modification
The creation of m6Am is a two-step process. First, an adenosine residue must be methylated at the 2'-hydroxyl group of its ribose sugar to form 2'-O-methyladenosine (Am). trilinkbiotech.com Only then can PCIF1 act on this modified nucleotide to add a second methyl group at the N6 position of the adenine (B156593) base, completing the formation of m6Am. nih.govnih.gov The site-specificity of this entire process, therefore, begins with the precise targeting of the initial 2'-O-methylation. This precision is largely achieved through the action of guide RNAs.
Contribution of Small Nucleolar RNAs (snoRNAs) to 2′-O-Methylation Targeting
The site-specific 2'-O-methylation of nucleotides in various RNA molecules, including ribosomal RNAs (rRNAs) and small nuclear RNAs (snRNAs), is primarily directed by a class of small non-coding RNAs called small nucleolar RNAs (snoRNAs). embopress.orgnih.govtandfonline.com Specifically, a group known as box C/D snoRNAs are the key players in guiding 2'-O-methylation. nih.govbiorxiv.org
Box C/D snoRNAs function as part of a larger ribonucleoprotein (snoRNP) complex. These complexes contain the snoRNA itself and a set of core proteins, including the methyltransferase enzyme, Fibrillarin, which catalyzes the transfer of the methyl group. tandfonline.comembopress.org The snoRNA acts as a molecular guide, ensuring the enzymatic activity is directed to the correct nucleotide on the target RNA.
The guiding mechanism relies on sequence complementarity. embopress.org Each box C/D snoRNA contains one or two short "antisense elements," which are sequences of about 10-21 nucleotides that are complementary to a region on the target RNA. embopress.orgtandfonline.com By base-pairing with the target RNA, the snoRNA forms a short RNA-RNA duplex. This structure positions the target nucleotide for methylation. The site of modification is precisely determined: the nucleotide to be 2'-O-methylated is invariably located five base pairs upstream from a conserved sequence motif within the snoRNA known as the D box or D' box. embopress.org The snoRNP complex, including Fibrillarin, recognizes this specific structure, leading to the methylation of the designated ribose. embopress.orgembopress.org
While much of the research on snoRNA-guided methylation has focused on abundant non-coding RNAs like rRNA and snRNA, this mechanism is fundamental to the initial step of m6Am formation on capped mRNAs. nih.govembopress.orgnih.govresearchgate.net The 2'-O-methylation of the first transcribed adenosine, creating the Am substrate for PCIF1, is believed to be directed by this snoRNA-guided mechanism, ensuring the precise placement of what will become the m6Am modification. Synthetic snoRNAs have even been developed to direct 2'-O-methylation to specific sites, demonstrating the power and specificity of this guidance system. biorxiv.orgnih.govbiorxiv.org
| Component | Type | Function | References |
|---|---|---|---|
| Box C/D snoRNA | Guide RNA | Provides site-specificity through base-pairing with target RNA. | embopress.orgtandfonline.com |
| Antisense Element | Sequence within snoRNA | Binds to the complementary sequence on the target RNA. | embopress.org |
| C box / D box | Conserved sequence motifs | Structural elements essential for snoRNP assembly and function. | nih.govembopress.org |
| Fibrillarin | Enzyme (Methyltransferase) | Catalyzes the 2'-O-methylation reaction. | tandfonline.comembopress.org |
| snoRNP | Ribonucleoprotein complex | The functional unit that carries out guided methylation. | nih.gov |
Functional Mechanisms and Biological Roles of N6,2′ O Dimethyladenosine
Influence on RNA Structural Dynamics and Conformational States
The presence of m6Am within an RNA sequence can profoundly influence its three-dimensional structure and flexibility. This is largely attributed to the chemical properties of the methyl groups attached to the adenosine (B11128) base and the ribose sugar.
Impact of 2′-O-Methylation on Ribose Sugar Pucker Equilibrium (C3′-endo bias)
The 2′-O-methylation on the ribose sugar of adenosine, a key feature of m6Am, directly impacts the conformation of the sugar ring, a phenomenon known as sugar pucker. The ribose can exist in two primary conformations: C3′-endo and C2′-endo. The 2′-O-methyl group creates a steric bias, favoring the C3′-endo conformation. nih.govresearchgate.netnih.gov This conformation is characteristic of A-form RNA helices and stacked nucleotides. nih.gov In contrast, the C2′-endo conformation is more prevalent in B-form DNA. glenresearch.com The stabilization of the C3′-endo pucker by 2′-O-methylation is estimated to be between 0.1 and 0.6 kcal/mol. nih.gov This energetic preference for the C3′-endo conformation pre-organizes the RNA strand for duplex formation. oup.com
Stabilization of RNA Duplexes and Helical Structures by 2′-O-Methylation
A direct consequence of the C3′-endo bias is the stabilization of RNA duplexes and other helical structures. The 2′-O-methylation enhances the stability of RNA helices by an average of approximately 0.2 kcal/mol per modification. nih.govoup.com This stabilization arises from a reduction in the entropy loss upon the formation of a duplex, as the single-stranded RNA is already conformationally predisposed to the helical structure. oup.com Additionally, favorable enthalpic interactions may also contribute to this stabilizing effect. researchgate.netoup.com The enhanced stability conferred by 2′-O-methylation has practical applications in the development of RNA-based therapeutics like siRNAs and anti-miRNAs. researchgate.net
Modulation of Alternative RNA Conformational States by 2′-O-Methylation
Beyond simple duplex stabilization, 2′-O-methylation can also modulate the equilibrium between different alternative conformations of an RNA molecule. Studies using the HIV-1 transactivation response (TAR) element as a model have shown that 2′-O-methylation can preferentially stabilize alternative, less populated secondary structures where the modified nucleotide is paired. nih.govnih.gov This modification can increase both the population and the lifespan of these transient, or "excited," states by as much as tenfold. nih.govnih.govberkeley.edu This suggests that m6Am can act as a molecular switch, influencing the adoption of different functional conformations in response to cellular signals or binding partners. nih.gov
Regulatory Roles in RNA Metabolism and Gene Expression
The structural alterations induced by m6Am have significant downstream consequences for the regulation of gene expression, affecting both the stability of messenger RNA (mRNA) and the efficiency of protein synthesis.
Regulation of Messenger RNA (mRNA) Stability and Turnover
The presence of m6Am, particularly at the 5' cap of mRNA, has been linked to increased mRNA stability. oup.comfrontiersin.orgnih.gov This modification can protect mRNA from decapping enzymes, such as Dcp2, thereby prolonging its half-life. mdpi.com The fat mass and obesity-associated protein (FTO), an enzyme that can remove the methyl group from m6Am, plays a crucial role in this process. nih.gov Knockdown of FTO leads to increased levels of m6Am-modified mRNAs and consequently higher gene expression. mdpi.com Conversely, in obese mice where FTO levels are elevated, genes that lose their m6Am mark are often downregulated. nih.gov This dynamic regulation of mRNA stability by m6Am and its associated enzymes provides a mechanism for rapid adjustments in gene expression in response to metabolic changes. nih.gov
Table 1: Impact of m6Am on mRNA and Protein Levels
| Condition | Change in m6Am | Effect on mRNA Expression | Effect on Protein Expression |
|---|---|---|---|
| High-Fat Diet (HFD) in mice | Loss of m6Am on certain genes | Downregulation | Corresponding decrease |
| FTO Knockdown | Increased m6Am | Increased stability and expression | Increased levels |
| Mettl3 Knockout (m6A depletion) | Isolates the effect of m6Am | Increased stability | Higher protein expression and translation efficiency |
This table summarizes findings from studies on the regulatory effects of m6Am on gene expression, particularly in the context of metabolic changes. Data compiled from nih.gov.
Effects on Translational Efficiency and Protein Synthesis
The influence of m6Am extends to the process of translation, the synthesis of proteins from an mRNA template. Studies have shown a strong association between m6Am methylation and increased translation efficiency. nih.gov In experiments where the background of another prevalent RNA modification, N6-methyladenosine (m6A), was depleted, the presence of m6Am was unequivocally linked to higher protein expression. nih.gov This suggests that m6Am may facilitate the recruitment or function of the translational machinery. However, the precise mechanisms by which m6Am enhances translation are still under investigation, with some conflicting reports in the literature. nih.govmdpi.com It is proposed that reader proteins, which specifically recognize the m6Am modification, may mediate these effects on translation. nih.gov
Involvement in mRNA Cap Structure and its Functional Implications
The m6Am modification is frequently located at the first transcribed nucleotide of an mRNA molecule, immediately following the 7-methylguanosine (B147621) (m7G) cap. This strategic position at the 5' end of mRNA suggests a role in modulating fundamental processes such as mRNA stability and translation. The enzyme responsible for depositing this mark is Phosphorylated CTD Interacting Factor 1 (PCIF1), which acts as the primary m6Am methyltransferase. nih.govnih.govbiorxiv.org
Similarly, the impact of m6Am on translation is also debated. Some studies have shown that m6Am can either positively or negatively regulate the translation of specific mRNAs. nih.govmdpi.com For instance, it has been reported that m6Am can suppress cap-dependent translation, potentially by interfering with the binding of initiation factors like eIF4E. biorxiv.org Conversely, other research suggests that the presence of m6Am can enhance the translation efficiency of certain transcripts. nih.govpreprints.org These discrepancies may arise from cell-type-specific contexts or the influence of other regulatory factors. The demethylase FTO is known to remove the m6Am modification, adding another layer of dynamic regulation to its function. jci.orgnih.gov
Participation in Splicing Fidelity and Spliceosome Assembly (related to Nm)
Beyond its role at the mRNA cap, N6,2′-O-dimethyladenosine is also found within small nuclear RNAs (snRNAs), which are critical components of the spliceosome, the molecular machinery responsible for pre-mRNA splicing. nih.govnih.gov Specifically, m6Am has been identified in U2 and U6 snRNAs. nih.govelifesciences.orgnih.gov The 2'-O-methylation (Nm) component of m6Am is integral to this function.
The presence of m6Am in snRNAs appears to influence splicing fidelity and the assembly of the spliceosome. nih.govnih.gov For example, the m6Am modification in U2 snRNA, catalyzed by the methyltransferase METTL4, is located near the branch point recognition sequence and appears to negatively affect the splicing of retained introns and the inclusion of exons. nih.govoup.com This suggests that the modification may modulate the interaction between the snRNA and the pre-mRNA, thereby affecting splice site selection. nih.gov
Furthermore, the demethylase FTO can target m6Am in snRNAs, and its inhibition leads to an accumulation of m6Am-modified snRNAs and enhanced exon inclusion. nih.govoup.com This reversible modification of snRNAs provides a mechanism for regulating alternative splicing in response to cellular signals. nih.govbiorxiv.org The modification of U6 snRNA by m6A, a related mark, has been shown to be crucial for the selection of degenerate 5' splice sites, highlighting the importance of methylation in splicing regulation. elifesciences.orgnih.gov
Interactions with Nucleic Acid-Binding Proteins
The functional outcomes of the m6Am modification are often mediated by its interaction with specific RNA-binding proteins (RBPs), which can recognize and bind to this modified nucleotide. These interactions can subsequently influence the fate of the RNA molecule.
The proteins that specifically recognize and bind to m6A are known as "reader" proteins. While a number of readers for the related N6-methyladenosine (m6A) modification, such as the YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3), have been well-characterized, the specific readers for m6Am are less understood. researchgate.netnih.govnih.govku.dk These YTHDF proteins are primarily known to bind to internal m6A sites and mediate effects such as mRNA degradation and translational regulation. nih.govresearchgate.net
It is hypothesized that the structural difference between m6A and m6Am, namely the additional methyl group on the 2'-hydroxyl of the ribose, could lead to a distinct set of reader proteins for m6Am. However, there is also evidence suggesting that some m6A readers may also recognize m6Am, albeit with different affinities. The identification and characterization of proteins that preferentially bind to m6Am is an active area of research.
The presence of the m6Am modification can alter the landscape of RNA-protein interactions, either by promoting the binding of specific readers or by repelling proteins that prefer unmodified RNA. This modulation of RBP binding is a key mechanism through which m6Am exerts its regulatory functions. For example, the proximity of m6Am to the 5' cap can influence the binding of cap-binding proteins, which are essential for the initiation of translation. biorxiv.org
Furthermore, the interplay between m6Am and other RBPs can be complex. For instance, some proteins may be recruited to m6Am-containing transcripts indirectly, through interactions with a primary m6Am reader. nih.gov Conversely, the presence of m6Am might sterically hinder the binding of certain proteins to the RNA, thereby preventing their regulatory action. The precise mapping of the m6Am interactome is crucial for a comprehensive understanding of its biological roles.
Broader Functional Implications in Cellular Physiology
The influence of m6Am extends to broader physiological processes, including the complex interplay between a host and invading pathogens like viruses.
The m6Am modification has been identified in the RNA of various viruses, where it can play a dual role in the viral life cycle and the host's immune response. nih.govnih.govnih.gov The host methyltransferase PCIF1 can install m6Am on viral RNAs, which can help the virus evade the host's innate immune system. oup.com This is because some pattern recognition receptors that detect viral RNA may not efficiently recognize RNA that has been modified with m6Am, thereby dampening the antiviral interferon response. nih.gov
Conversely, the host can also leverage m6Am to its advantage. In the context of HIV infection, the viral protein Vpr induces the degradation of PCIF1, leading to a global decrease in m6Am on host mRNAs. nih.govnih.gov This reprogramming of the host epitranscriptome can, in turn, affect the expression of host factors that are crucial for viral replication. For example, PCIF1-mediated m6Am modification can stabilize the mRNA of the transcription factor ETS1, which inhibits HIV transcription. nih.gov
In the case of SARS-CoV-2, the virus responsible for COVID-19, PCIF1 has been shown to promote the stabilization of mRNAs for ACE2 and TMPRSS2, the host cell receptors required for viral entry, in an m6Am-dependent manner. oup.com This highlights the context-dependent and often intricate role of m6Am in host-pathogen interactions.
Data Tables
Table 1: Key Proteins Involved in m6Am Metabolism and Function
| Protein | Role | Function | Key Findings |
| PCIF1 | Writer | Catalyzes the N6-methylation of 2'-O-methylated adenosine (Am) at the 5' cap to form m6Am. nih.govnih.govbiorxiv.org | Sole known methyltransferase for cap-adjacent m6Am. nih.govmdpi.com Its activity can influence mRNA stability and translation, though findings are sometimes conflicting. nih.govbiorxiv.orgmdpi.com |
| METTL4 | Writer | Catalyzes the internal m6Am modification in U2 snRNA. nih.govoup.com | Distinct from PCIF1; its activity is linked to the regulation of pre-mRNA splicing. nih.govoup.com |
| FTO | Eraser | Demethylates m6Am back to Am, reversing the modification. jci.orgnih.govnih.gov | Can act on both cap-adjacent m6Am in mRNA and internal m6Am in snRNAs, thereby regulating their stability, translation, and splicing functions. nih.govnih.govnih.gov |
| YTHDF Proteins | Readers (of m6A) | Bind to N6-methyladenosine (m6A) and mediate its downstream effects, such as mRNA decay and altered translation. researchgate.netnih.govnih.gov | While primarily known as m6A readers, their potential interaction with m6Am is an area of investigation. They provide a model for how reader proteins can dictate the functional consequences of RNA modifications. researchgate.net |
| DCP2 | Decapping Enzyme | Removes the 5' cap from mRNA, initiating its degradation. mdpi.com | m6Am has been proposed to protect mRNA from DCP2-mediated decapping, thereby enhancing mRNA stability. mdpi.com |
Contributions to Ribosomal RNA (rRNA) and Small Nuclear RNA (snRNA) Function
N6,2′-O-dimethyladenosine (m6Am) is a significant post-transcriptional modification that influences the function of various RNA species. Its roles in small nuclear RNA (snRNA) are well-documented, impacting splicing processes, while its presence and function in ribosomal RNA (rRNA) are less defined compared to the related N6-methyladenosine (m6A) modification.
Role in Small Nuclear RNA (snRNA) Function
Small nuclear RNAs are essential components of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. The m6Am modification is a critical, regulated, and reversible feature of snRNAs that dictates their function. biorxiv.orgmatilda.science
Reversible Methylation and Isoform Regulation: Research has revealed that snRNAs exist in two distinct methyl isoforms, termed m1 and m2, which are determined by the methylation status of the adenosine nucleotide adjacent to the 5' cap. biorxiv.org The biogenesis of snRNA involves the initial creation of an m1-isoform, which contains a single-methylated adenosine (2′-O-methyladenosine, Am). biorxiv.org This is subsequently converted to the dimethylated m2-isoform, which contains N6,2′-O-dimethyladenosine (m6Am). biorxiv.org
The balance between these two isoforms is dynamically controlled by the fat mass and obesity-associated protein (FTO), an RNA demethylase. biorxiv.org FTO specifically targets the m2-isoform for demethylation, converting m6Am back to Am. biorxiv.orgmatilda.science This process establishes that m6Am is a transient and reversible modification in the biogenesis of snRNA. researchgate.net The activity of FTO can be inhibited by certain endogenous metabolites, leading to an accumulation of the m2-snRNA isoform. biorxiv.org
Influence on Splicing and Stability: The presence of m6Am in snRNAs has a direct impact on pre-mRNA splicing. nih.govnih.gov The modification has been identified at the 5' cap-adjacent position in several snRNAs and as an internal modification within U2 snRNA. nih.govmdpi.com Specifically, the internal m6Am modification in U2 snRNA is found at position A30, which is located directly upstream of the branch point recognition sequence, a critical region for spliceosome activity. nih.gov Studies involving the knockout of the methyltransferase METTL4, which is implicated in this modification, showed significant alterations in a large number of splicing events. nih.gov Cells exhibiting higher levels of the m2-snRNA isoform (rich in m6Am) display distinct patterns of alternative splicing. biorxiv.org
Table 1: Key Research Findings on m6Am in snRNA
| Aspect | Finding | Key Proteins Involved | References |
|---|---|---|---|
| Modification & Isoforms | snRNAs exist as two methyl isoforms: m1 (Am) and m2 (m6Am). The modification is reversible. | FTO (demethylase) | biorxiv.orgmatilda.science |
| Location | Found at the 5' cap-adjacent adenosine and as an internal modification in U2 snRNA (position A30). | METTL4 (putative methyltransferase) | nih.govmdpi.com |
| Function | Influences pre-mRNA splicing and alternative splicing patterns. | Spliceosome components | biorxiv.orgnih.gov |
| Stability | Increases the stability and abundance of snRNA molecules. | FTO | biorxiv.org |
Role in Ribosomal RNA (rRNA) Function
While RNA modifications are crucial for rRNA function, the specific presence and role of N6,2′-O-dimethyladenosine (m6Am) are not well-established in the scientific literature. mdpi.comnih.gov The most prominently studied adenosine methylation in rRNA is N6-methyladenosine (m6A). nih.govnih.govwesleyan.edu Sources indicate that while m6A is found in mRNA, tRNA, lncRNA, and rRNA, the m6Am modification has so far only been identified in mRNA and snRNA. nih.govfrontiersin.org
For clarity, the table below summarizes key findings related to the N6-methyladenosine (m6A) modification in human rRNA, as the direct role of m6Am is not currently documented.
Table 2: Documented N6-methyladenosine (m6A) Modifications in Human Ribosomal RNA
| rRNA Subunit | Modification Site | Methyltransferase | Function | References |
|---|---|---|---|---|
| 18S rRNA | A1832 | METTL5 | Regulates ribosome biogenesis and translation efficiency. | nih.govresearchgate.net |
| 28S rRNA | A4220 | ZCCHC4 | Essential for ribosome assembly and selective mRNA translation, particularly during stress responses. | nih.govresearchgate.net |
Advanced Methodologies for the Detection and Characterization of N6,2′ O Dimethyladenosine
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are fundamental in determining the precise chemical structure and quantity of m6Am.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Chemical Shift Analysis
A 1H-NMR study on tetranucleotides containing N6-dimethyladenosine (m6(2)A), a related compound, provided insights into conformational dynamics. nih.gov The study revealed that the stacking interactions between adjacent nucleobases significantly influence the conformation of the sugar-phosphate backbone. nih.gov For instance, a strong stack between two adjacent m6(2)A residues was found to favor a regular stacked structure over a bulged-out conformation. nih.gov This type of detailed conformational data, derived from chemical shifts and Nuclear Overhauser Effect (NOE) experiments, is critical for understanding how m6Am might influence the structure of the 5' cap region of mRNA. nih.gov
High-Resolution Mass Spectrometry (MS) for Identification and Product Analysis
High-resolution mass spectrometry (HRMS) is an indispensable technique for the accurate identification and quantification of modified nucleosides due to its high mass accuracy and sensitivity. measurlabs.comfda.gov HRMS can determine the elemental composition of a molecule with high precision, allowing for the confident identification of m6Am in complex biological samples. measurlabs.com
In practice, HRMS is often coupled with liquid chromatography (LC) for the separation of different nucleosides before mass analysis. The high-resolution capability allows for the differentiation of isobaric compounds—molecules with the same nominal mass but different elemental compositions. For product analysis, tandem mass spectrometry (MS/MS) is employed, where the m6Am ion is isolated and fragmented to produce a characteristic fragmentation pattern that serves as a structural fingerprint, confirming its identity. frontiersin.org
Chromatographic Separation Methods for Quantitative Analysis
Chromatographic techniques are essential for the separation and quantification of m6Am from other nucleosides in a mixture.
Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry (HILIC-MS/MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that is well-suited for the separation of polar compounds like nucleosides. nih.govnih.govchemrxiv.orgresearchgate.netrsc.org When coupled with tandem mass spectrometry (MS/MS), HILIC-MS/MS provides a highly sensitive and selective method for the quantitative analysis of m6Am. frontiersin.orgnih.govresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is advantageous for enhancing ionization efficiency in the mass spectrometer's ion source. frontiersin.org
A developed HILIC-MS/MS method for the targeted quantitative analysis of methylated adenosine (B11128) modifications monitored specific ion transitions to quantify m6Am. frontiersin.org This approach allows for the reliable determination of m6Am concentrations in biological samples. frontiersin.org
Applications in Targeted Quantitative Analysis of Methylated Adenosine Modifications
The HILIC-MS/MS methodology has been successfully applied to the targeted quantitative analysis of various methylated adenosine modifications in biological fluids. frontiersin.orgnih.govresearchgate.net For example, a study utilized this technique to quantify the levels of adenosine, N6-methyladenosine (m6A), N1-methyladenosine (m1A), and m6Am in human serum. frontiersin.orgnih.govresearchgate.net
This quantitative approach has proven valuable in biomarker discovery. For instance, research has shown that the levels of m6A and m6Am in serum are elevated in patients with colorectal or gastric cancer compared to healthy individuals, suggesting their potential as biomarkers for these diseases. frontiersin.orgnih.govresearchgate.net
Table 1: HILIC-MS/MS Parameters for Methylated Adenosine Analysis
| Parameter | Setting |
| Ion Spray Voltage | 5.5 kV |
| Ion Source Temperature | 550°C |
| Ion Source Gas 1 (GS1) Pressure | 50 psi |
| Ion Source Gas 2 (GS2) Pressure | 50 psi |
| Curtain Gas (CUR) Pressure | 40 psi |
| Dwell Time per Transition | 45 ms |
| Data from a study on the quantitative analysis of methylated adenosine modifications. frontiersin.org |
Table 2: Monitored Ion Transitions for Methylated Adenosines
| Compound | Transition (m/z) |
| Adenosine (A) | 268.1 → 136.0 |
| N6-methyladenosine (m6A) & N1-methyladenosine (m1A) | 282.1 → 150.0 |
| 2'-O-methyladenosine (Am) | 282.1 → 136.0 |
| N6,2′-O-dimethyladenosine (m6Am) | 296.1 → 150.0 |
| N6,N6-dimethyladenosine (m62A) | 296.1 → 164.0 |
| Data from a study on the quantitative analysis of methylated adenosine modifications. frontiersin.org |
Computational and Bioinformatic Approaches for Predictive Site Identification
Due to the challenges of experimentally identifying every m6Am site in the transcriptome, computational and bioinformatic methods have been developed to predict their locations. nih.govimrpress.com These approaches often utilize machine learning and deep learning models to identify sequence features and patterns associated with m6Am modification. nih.govimrpress.comaimspress.com
Several predictive models have been created, such as m6AmPred and DTC-m6Am. imrpress.comnih.govresearchgate.net These tools are trained on datasets of experimentally verified m6Am sites and learn to recognize the sequence context in which this modification occurs. imrpress.comnih.govresearchgate.net For instance, m6AmPred uses an eXtreme Gradient Boosting algorithm and features derived from the primary RNA sequence to predict m6Am sites. nih.govresearchgate.net More recent deep learning models, like DTC-m6Am, employ architectures such as DenseNet and temporal convolutional networks to capture both local and global sequence features, further improving prediction accuracy. imrpress.com
These computational tools are crucial for guiding experimental validation and for generating hypotheses about the function of m6Am at specific locations within mRNA. imrpress.comaimspress.com The continuous development of these predictive models, leveraging larger datasets and more sophisticated algorithms, will be instrumental in advancing our understanding of the m6Am epitranscriptome. nih.govimrpress.com
Biochemical Assays for Methyltransferase Activity and Modification Mapping
Biochemical assays are fundamental for the experimental validation of m6Am sites and for studying the enzymes responsible for this modification.
The primary enzyme responsible for generating m6Am is Phosphorylated CTD Interacting Factor 1 (PCIF1) . nih.govresearchgate.net Biochemical characterization has shown that PCIF1 is the methyltransferase that specifically generates m6Am. nih.govresearchgate.net Its activity is dependent on the 7-methylguanosine (B147621) (m7G) cap, as it efficiently methylates the adjacent 2′-O-methyladenosine (Am) in capped RNAs but not in uncapped RNAs. nih.gov In vitro activity assays have been crucial in confirming PCIF1's role and substrate specificity. nih.govacs.org
Several high-throughput sequencing-based methods have been developed to map m6Am sites across the transcriptome:
m6Am-seq: This method involves immunoprecipitating capped RNAs with an m7G antibody, followed by treatment with the FTO demethylase, which preferentially demethylates m6Am over internal m6A in vitro. Comparing FTO-treated and untreated samples allows for the specific identification of m6Am sites. nih.gov
m6Am-Exo-seq: This technique uses a 5'→3' exonuclease to eliminate uncapped RNAs, thereby enriching for capped 5'-end fragments. After in vitro decapping, an anti-m6A antibody is used for immunoprecipitation and subsequent sequencing to map m6Am sites. nih.govresearchgate.net
m6A individual-nucleotide-resolution cross-linking and immunoprecipitation (miCLIP): While primarily designed for m6A, miCLIP can also identify m6Am. This method relies on UV cross-linking of m6A-specific antibodies to RNA, which induces specific mutational signatures at the modification site during reverse transcription, allowing for single-nucleotide resolution mapping. citeab.com
These biochemical techniques, often used in conjunction with computational predictions and studies involving the depletion of the PCIF1 methyltransferase, provide a robust framework for the accurate mapping and functional characterization of m6Am. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for N6,2′ O Dimethyladenosine
Comprehensive Mapping and Quantification of m6Am across Diverse Biological Systems
A fundamental challenge in the study of m6Am has been its accurate mapping and quantification, distinguishing it from the structurally similar internal N6-methyladenosine (m6A) modification. nih.govthegreerlab.com Future research will focus on creating comprehensive, high-resolution maps of m6Am across a wide array of cell types, developmental stages, and disease states.
Early methods for mapping m6Am, such as m6Am-seq and miCLIP, often relied on antibody-based immunoprecipitation, which could not always clearly distinguish between m6A and m6Am, especially in the 5' UTR of messenger RNAs. nih.govnih.govelifesciences.org This ambiguity can lead to misannotation, particularly since alternative transcription-start sites (TSSs) can result in m6Am being located in what appear to be "internal" regions of a reference gene model. nih.govthegreerlab.com
A significant advancement is the development of quantitative, antibody-free methods. CROWN-seq, for example, is a technique that can simultaneously identify transcription-start nucleotides and quantify the stoichiometry of m6Am for each specific transcript isoform. nih.govbiorxiv.orgelifesciences.org This method has revealed that m6Am is often a high-stoichiometry modification and is associated with increased transcript expression. nih.govbiorxiv.org Quantitative mapping is particularly crucial for small nuclear RNAs (snRNAs), where m6Am can be a transient intermediate in their biogenesis, with levels that are highly regulated. nih.govelifesciences.orgelifesciences.org
Future efforts will likely involve:
Application of quantitative methods: Widespread use of techniques like CROWN-seq to map m6Am stoichiometry in diverse biological contexts, including different tissues and organisms.
Improved bioinformatics: Development of sophisticated computational pipelines to accurately identify alternative TSSs and prevent the misannotation of m6Am as internal m6A. thegreerlab.com
Comparative epitranscriptomics: Generating m6Am maps across different species to understand its evolutionary conservation and divergence.
Dynamic profiling: Mapping m6Am changes in response to various cellular stimuli, stressors, and during disease progression to understand its role in dynamic gene regulation.
| Method | Principle | Resolution | Key Advantage |
| m6Am-seq/MeRIP-Seq | Antibody-based enrichment of m6A/m6Am-containing RNA fragments followed by sequencing. | ~100-200 nucleotides | First-generation method for transcriptome-wide mapping. nih.gov |
| miCLIP | UV crosslinking and immunoprecipitation with an m6A/m6Am-specific antibody, allowing for nucleotide-resolution identification of modification sites. | Single-nucleotide | Provides precise location of the modified base. nih.gov |
| CROWN-seq | Chemical-based method (sodium nitrite conversion) that distinguishes between Am and m6Am, allowing for simultaneous mapping of transcription start sites and quantification of m6Am stoichiometry. | Single-nucleotide | Quantitative, antibody-free, and isoform-specific. biorxiv.orgelifesciences.org |
Discovery and Characterization of Novel m6Am-Specific Regulators (Writers, Erasers, Readers)
The biological function of m6Am is dictated by a coordinated interplay of proteins that install ("writers"), remove ("erasers"), and recognize ("readers") this modification. nih.govoup.com While key players have been identified, the complete m6Am regulome is likely more extensive.
Writers: The primary m6Am writer is PCIF1 (Phosphorylated CTD Interacting Factor 1), which acts as the methyltransferase that generates m6Am. nih.govthegreerlab.com PCIF1 specifically recognizes and methylates 2′-O-methyladenosine (Am) at the first transcribed position of mRNAs, in a manner dependent on the m7G cap structure. nih.govthegreerlab.comuniroma1.it Depletion of PCIF1 leads to a complete loss of m6Am, confirming it as the sole enzyme for this modification. nih.gov
Erasers: The fat mass and obesity-associated protein (FTO) has been identified as a key demethylase capable of removing the N6-methyl group from m6Am, converting it back to Am. nih.gov This reversible nature suggests that m6Am levels can be dynamically regulated. FTO's activity is particularly important in the biogenesis of snRNAs, where it demethylates m6Am to Am. elifesciences.orgelifesciences.org
Readers: Unlike the well-characterized YTH domain-containing family of proteins that act as readers for internal m6A, specific readers for the cap-adjacent m6Am modification remain less understood. oup.comnih.gov It is hypothesized that m6Am may influence the binding of cap-binding proteins or other factors that regulate mRNA stability and translation, but dedicated, high-affinity m6Am-specific readers are yet to be fully characterized.
Future research in this area will be directed towards:
Proteomic screens: Utilizing advanced proteomic approaches to identify novel proteins that interact with m6Am-containing RNA sequences.
Functional characterization: Elucidating the enzymatic activity and biological roles of newly identified writer and eraser candidates.
Reader identification: A focused effort to discover and validate proteins that specifically recognize and bind to the m6Am modification at the 5' cap, and to understand how this binding influences RNA fate.
| Regulator Class | Protein | Function | Substrate |
| Writer | PCIF1 | Installs the N6-methyl group | Cap-adjacent 2′-O-methyladenosine (Am) nih.govthegreerlab.com |
| Eraser | FTO | Removes the N6-methyl group | N6,2′-O-Dimethyladenosine (m6Am) nih.gov |
| Reader | (Largely unknown) | Recognize and bind to m6Am to mediate downstream effects | N6,2′-O-Dimethyladenosine (m6Am) |
Advanced Structural Biology Approaches to Elucidate m6Am-Mediated RNA Conformations
The addition of a methyl group to adenosine (B11128) can alter its chemical properties, potentially influencing RNA structure and its interactions with proteins. nih.govlife-science-alliance.org While the structural impact of internal m6A is an area of active investigation, how m6Am at the 5' cap affects RNA conformation is still largely unexplored.
Advanced structural biology techniques are needed to visualize the m6Am-modified 5' end of RNA at atomic resolution. This will be crucial for understanding how this single modification can impact complex processes like translation initiation and mRNA decay.
Key future research avenues include:
High-resolution structural studies: Employing techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to determine the structures of m6Am-containing RNA oligonucleotides, both alone and in complex with cap-binding proteins or other potential readers.
NMR spectroscopy: Using Nuclear Magnetic Resonance (NMR) to study the solution-state structure and dynamics of m6Am-modified RNA, providing insights into its conformational flexibility. nih.gov
Computational modeling: Developing and applying molecular dynamics simulations to model how the m6Am modification influences the local RNA structure and its interactions with regulatory proteins.
Understanding these structural consequences will provide a mechanistic basis for the observed functions of m6Am, such as its reported role in modulating mRNA stability. nih.govnih.gov
Integration of Multi-Omics Data to Unravel Complex m6Am Regulatory Networks
The function of m6Am does not exist in isolation. It is part of a complex, multi-layered system of gene regulation. nih.gov To fully understand its biological significance, m6Am data must be integrated with other large-scale "omics" datasets. This integrative approach can reveal how m6Am contributes to broader gene regulatory networks that control cellular processes. nih.gov
Future research will focus on combining epitranscriptomic maps with data from:
Transcriptomics: Correlating m6Am levels with mRNA abundance, splicing patterns, and transcript isoform usage.
Proteomics: Linking the presence of m6Am on specific transcripts with the expression levels of the proteins they encode.
Ribosome profiling (Ribo-seq): Assessing the impact of m6Am on translation efficiency by mapping ribosome occupancy on mRNAs.
Genomics and Epigenomics: Investigating potential links between genetic variants (e.g., in promoter regions), histone modifications, or DNA methylation and the deposition of m6Am. nih.gov
By building integrative gene regulatory network models, researchers can move from simple correlations to a more causative understanding of m6Am's role in biology. nih.govmedrxiv.org This systems-level view is essential for deciphering how m6Am contributes to complex phenotypes in health and disease.
Development of Innovative Technologies for Single-Molecule and High-Throughput m6Am Analysis
Progress in the field is often driven by technological innovation. The development of novel methods for detecting and analyzing m6Am with greater sensitivity, throughput, and resolution will be critical for future discoveries.
Emerging areas of technological development include:
Single-molecule analysis: Adapting single-molecule sequencing platforms, such as Oxford Nanopore Technologies, to directly detect m6Am on native RNA strands. nih.goveit.org This would eliminate the need for amplification and allow for the study of m6Am on a molecule-by-molecule basis, revealing heterogeneity within a cell population.
High-throughput screening: Developing assays for high-throughput screening of small molecule libraries to identify inhibitors or activators of m6Am writers and erasers, which could serve as valuable research tools and potential therapeutic leads.
Advanced imaging: Creating new imaging techniques that can visualize the subcellular localization of m6Am-modified transcripts, providing spatial context to their regulation.
Machine learning and AI: Applying advanced machine learning algorithms to analyze large-scale m6Am datasets, identify complex patterns, and predict m6Am sites with greater accuracy. elifesciences.orgresearchgate.net For instance, the DISC (DIvisive Segmentation and Clustering) platform accelerates the unsupervised analysis of single-molecule data, a tool that could be adapted for high-throughput m6Am studies. elifesciences.orgresearchgate.net
These cutting-edge technologies will enable researchers to probe the function of m6Am with unprecedented detail, leading to new insights into its role in gene expression.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-methyl-2'-O-methyladenosine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protection and modification of adenosine. For example, a route begins with protecting the 5'-OH group using TPDS-Cl₂ in pyridine (59% yield), followed by thiocarbonyldiimidazole-mediated activation and allyl stannane addition under UV light (85% yield) . Subsequent oxidation (e.g., with OsO₄/NMO) and deprotection steps (TBAF in THF, 83% yield) are critical for final product isolation. Alternative methods use trimethylsulfonium hydroxide for direct 2'-O-methylation, achieving high regioselectivity . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time.
Q. How can researchers confirm the structural integrity of N-methyl-2'-O-methyladenosine post-synthesis?
- Methodological Answer : Characterization relies on tandem analytical techniques:
- NMR : ¹H and ¹³C NMR identify methyl group positions (e.g., 2'-O-methyl at ~3.3 ppm for methoxy protons) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms molecular weight (C₁₁H₁₅N₅O₄; [M+H]⁺ = 282.12) and detects impurities .
- HPLC : Reverse-phase chromatography with UV detection (λ = 260 nm) validates purity (>95%) and resolves stereoisomers .
Q. What role does adenosine deaminase (ADA) play in modulating the biological activity of N-methyl-2'-O-methyladenosine?
- Methodological Answer : ADA catalyzes adenosine deamination, but N-methyl-2'-O-methyl modifications confer resistance to enzymatic degradation. To assess ADA interaction, incubate the compound with purified ADA1/ADA2 and monitor adenosine levels via HPLC or enzymatic assays (e.g., spectrophotometric detection at 265 nm). Methylation at the 2'-O position sterically hinders ADA binding, prolonging extracellular half-life .
Advanced Research Questions
Q. How does 2'-O-methylation impact RNA structure and function in ribosomal or siRNA systems?
- Methodological Answer : Cryo-EM and molecular dynamics (MD) simulations reveal that 2'-O-methylation stabilizes RNA helices by reducing ribose flexibility and enhancing hydrophobic interactions. For example, in siRNA, 2'-O-methyl modifications in the antisense strand improve nuclease resistance and reduce off-target effects. MD simulations using the RNA-OL3 force field in ChimeraX show reduced solvent accessibility of methylated residues, correlating with enhanced thermodynamic stability .
Q. What strategies resolve contradictions in activity data for N-methyl-2'-O-methyladenosine across different cell models?
- Methodological Answer : Discrepancies may arise from cell-specific ADA expression or differential uptake. To address this:
- Quantitative PCR : Measure ADA1/ADA2 mRNA levels in cell lines.
- Metabolic Labeling : Use ³H-labeled adenosine analogs to track intracellular uptake and metabolism.
- Knockdown Models : CRISPR/Cas9-mediated ADA knockout cells can isolate methylation-specific effects .
Q. How can N-methyl-2'-O-methyladenosine be integrated into oligonucleotide therapeutics to enhance delivery and efficacy?
- Methodological Answer : In siRNA design, incorporate 2'-O-methyladenosine in the antisense strand to improve pharmacokinetics. For example, phosphoramidite-based solid-phase synthesis (e.g., 2'-OMe-Bz-A CEP) enables site-specific incorporation. In vivo studies show that GalNAc-conjugated siRNAs with 2'-O-methyl modifications enhance liver-targeted delivery and reduce immunogenicity .
Q. What computational approaches predict the binding affinity of methylated adenosine derivatives to adenosine receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations model interactions with A₁/A₂A receptors. Key steps:
- Receptor Preparation : Retrieve crystal structures (e.g., PDB: 5G53) and optimize protonation states.
- Ligand Parameterization : Assign charges using the AM1-BCC method for methylated adenosines.
- Scoring : Compare ΔG values for wild-type vs. methylated ligands to identify affinity changes .
Methodological Considerations
- Synthesis : Prioritize regioselective methylation using bulky protecting groups (e.g., TPDS-Cl₂) to avoid side reactions .
- Analytical Validation : Combine NMR, MS, and enzymatic assays to confirm structural and functional integrity .
- Biological Assays : Use ADA-deficient models to isolate methylation-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
